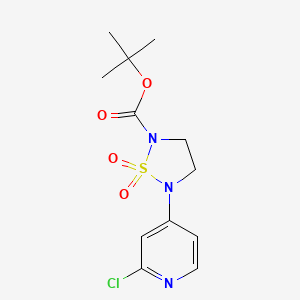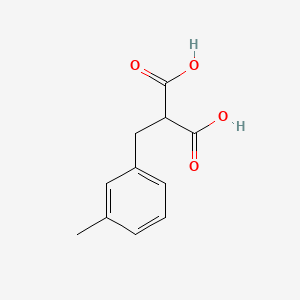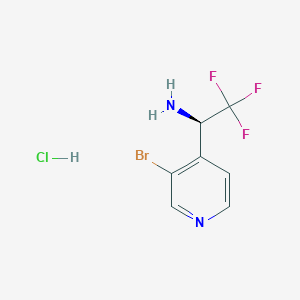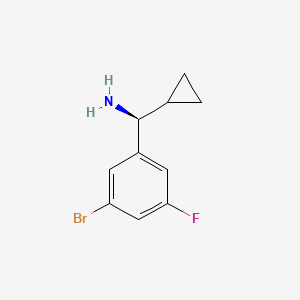![molecular formula C13H12N2O4 B13046954 (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structural features, including a nitro group at the 6th position and a carboxylic acid group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Doebner hydrogen-transfer reaction, which is used to synthesize substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of various quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve yields and reaction efficiency . The reaction conditions, including temperature and reagent concentrations, are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents such as potassium permanganate (KMnO4). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in scientific research and industrial applications.
科学研究应用
Chemistry
In chemistry, (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an inhibitor of various enzymes. For example, quinoline derivatives have been investigated for their ability to inhibit alkaline phosphatases, which are important in various physiological processes .
Medicine
In medicine, quinoline derivatives, including this compound, are explored for their potential therapeutic properties. These compounds have shown promise as antibacterial, antifungal, antiviral, and antitumor agents .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
作用机制
The mechanism of action of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as alkaline phosphatases by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar structural features but lacking the nitro group at the 6th position.
8-nitroquinoline: Another quinoline derivative with a nitro group at the 8th position instead of the 6th position.
Uniqueness
The uniqueness of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 |
InChI 键 |
MUJMYRTUDRUYBU-GMEUVTARSA-N |
手性 SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
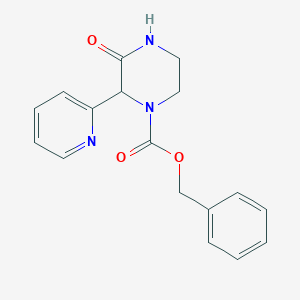
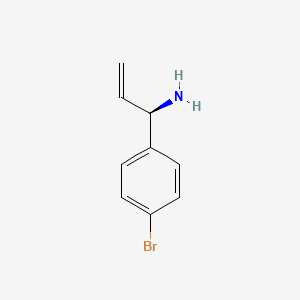

![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)
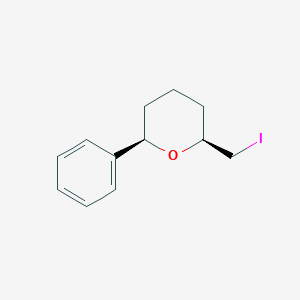
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)
